2-phenyl-N-(4-sulfamoylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

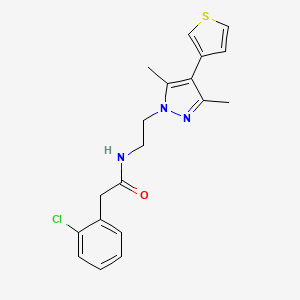

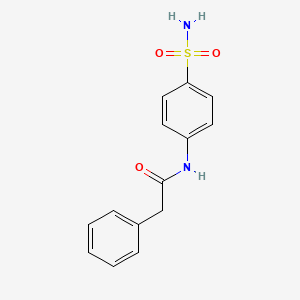

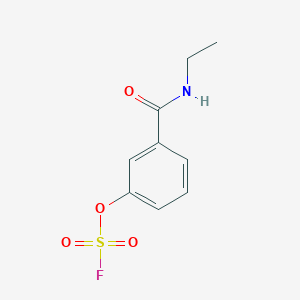

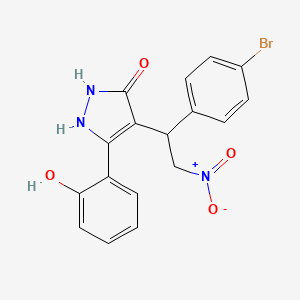

2-phenyl-N-(4-sulfamoylphenyl)acetamide belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . It is also known as Benzeneacetamide, N-[4-(aminosulfonyl)phenyl]- . The molecular formula is C14H14N2O3S, with an average mass of 290.338 Da and a monoisotopic mass of 290.072510 Da .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-chloro-N-(4-sulfamoylphenyl) acetamide was reacted with ammonium thiocyanate in absolute ethanol under reflux for 3 hours to obtain the desired product .Molecular Structure Analysis

The molecular structure of 2-phenyl-N-(4-sulfamoylphenyl)acetamide consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

2-Cyano-N-(4-sulfamoylphenyl) acetamide serves as a synthon in the synthesis of polyfunctionalized heterocyclic compounds. This compound's utility in heterocyclic synthesis involves a range of reactions and properties, including its synthesis and reactivity. Its role as a building block in the formation of these compounds highlights its significance in synthetic chemistry (Gouda, 2014).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents, is another significant application. This involves the versatile use of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a key intermediate for synthesizing a variety of derivatives with potential as antimicrobial agents (Darwish et al., 2014).

Cytotoxic Activity

2-Chloro-N-(4-sulfamoylphenyl)acetamides are used as intermediates in synthesizing sulfonamide derivatives with potential cytotoxic activity. These derivatives have been screened for their anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Ghorab et al., 2015).

Chemical and Biological Interactions

The study of the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids reveals insights into its structural, electron behavior, and drug mechanism. This includes analyzing its interactions and properties in different solvents, which is crucial for understanding its pharmaceutical applications (Bharathy et al., 2021).

Antimicrobial and Hemolytic Activity

The preparation and characterization of derivatives like 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide show their potential in antimicrobial and hemolytic activity. These derivatives demonstrate varying degrees of effectiveness against selected microbial species, highlighting their potential in medical and pharmaceutical applications (Gul et al., 2017).

Immunomodulation in Cancer Therapy

N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide has shown the ability to modify the reactivity of lymphoid cell populations affected by tumor growth. This includes augmenting the response of lymphocytes to tumor cells and enhancing macrophage inhibitory effects, which can be critical in cancer immunotherapy (Wang et al., 2004).

Propiedades

IUPAC Name |

2-phenyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDLYKTZCRIGNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(4-sulfamoylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2411829.png)

![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide](/img/structure/B2411834.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)